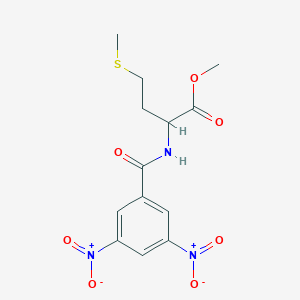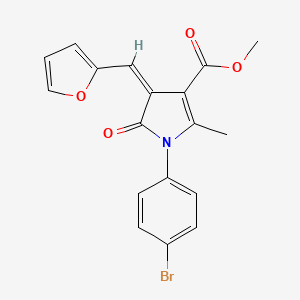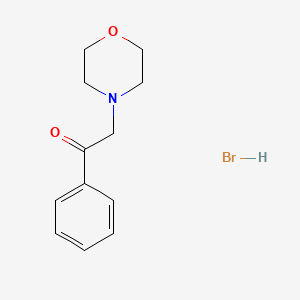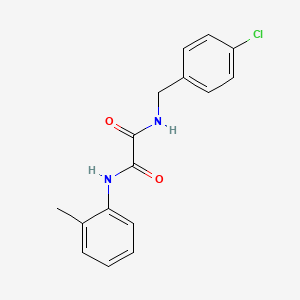
3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with potential applications in scientific research. It is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
The mechanism of action of 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been proposed that the compound may act by inhibiting specific enzymes or receptors involved in cancer cell growth or inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has biochemical and physiological effects in vitro. One study found that the compound inhibited the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that the compound had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its potential as a specific inhibitor of certain enzymes or receptors. However, a limitation is that the compound may have off-target effects or toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. One direction is to investigate its potential as a therapeutic agent for cancer or inflammation. Another direction is to study its mechanism of action in more detail to identify specific targets for inhibition. Additionally, the compound could be modified to improve its potency or reduce toxicity.
Méthodes De Synthèse
The synthesis of 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been reported in several studies. One method involves the reaction of 4-isopropoxy-3-methoxybenzaldehyde with hydrazine hydrate to form 4-isopropoxy-3-methoxybenzaldehyde hydrazone. The hydrazone is then reacted with ethyl acetoacetate to form 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. The ester is then converted to the carbohydrazide using hydrazine hydrate and acetic acid.
Applications De Recherche Scientifique
3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in scientific research. One study investigated its ability to inhibit the growth of cancer cells in vitro. Another study looked at its potential as an anti-inflammatory agent. The compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-8(2)21-12-5-4-9(6-13(12)20-3)10-7-11(18-17-10)14(19)16-15/h4-8H,15H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEGVCVUSWXQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide hydrobromide](/img/structure/B5051064.png)



![1-methoxy-2-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5051089.png)

![1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5051095.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5051096.png)




![2-(2,3-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5051135.png)
![1-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051139.png)